Talwin Nx

Catalog No.
S13271574
CAS No.
92522-87-7
M.F
C38H48N2O5
M. Wt
612.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Talwin Nx

CAS Number

92522-87-7

Product Name

Talwin Nx

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

Molecular Formula

C38H48N2O5

Molecular Weight

612.8 g/mol

InChI

InChI=1S/C19H21NO4.C19H27NO/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h2-4,14,17,21,23H,1,5-10H2;5-7,12,14,18,21H,8-11H2,1-4H3/t14-,17+,18+,19-;14-,18+,19+/m11/s1

InChI Key

SRIMMBWWILHQEE-MYJOKOOISA-N

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Isomeric SMILES

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O

Talwin Nx is a pharmaceutical compound that combines two active ingredients: pentazocine and naloxone hydrochlorides. Pentazocine is classified as a narcotic analgesic, while naloxone serves as an opioid antagonist. The formulation aims to provide effective pain relief while minimizing the potential for misuse associated with opioid medications. Talwin Nx is specifically indicated for the relief of moderate to severe pain and is intended for oral administration only, with the formulation designed to deter misuse by injection .

Chemically, pentazocine hydrochloride is represented by the formula C19H27NOHClC_{19}H_{27}NO\cdot HCl with a molecular weight of 321.88 g/mol. It is a white crystalline substance soluble in acidic aqueous solutions. Naloxone hydrochloride, on the other hand, has the formula C19H21NO4HClC_{19}H_{21}NO_{4}\cdot HCl and a molecular weight of 363.84 g/mol; it appears as a slightly off-white powder, soluble in water and dilute acids .

Involving cyclization and functional group modifications.
  • The process includes steps like alkylation and reduction to achieve the final structure.
  • Naloxone Synthesis:
    • Derived from morphinan compounds through methods such as oxidation and functionalization.
    • The synthesis involves creating specific stereochemistry that is critical for its antagonistic activity.
  • Formulation:
    • The two active ingredients are combined with excipients such as microcrystalline cellulose and magnesium stearate to form a stable oral tablet suitable for administration .
  • Pentazocine primarily functions as a mixed agonist-antagonist at opioid receptors. It provides analgesia by activating kappa-opioid receptors while partially antagonizing mu-opioid receptors, which can reduce the euphoric effects typically associated with opioid use. This mechanism helps to alleviate pain without producing significant addictive potential compared to full agonists like morphine .

    Naloxone, while inactive when taken orally at therapeutic doses, becomes an effective antagonist when administered parenterally, blocking the effects of opioids and precipitating withdrawal symptoms in individuals dependent on opioids. This dual action of Talwin Nx makes it unique among analgesics, particularly in its approach to minimizing misuse .

    Talwin Nx is primarily used for managing moderate to severe pain where traditional analgesics may not be effective or appropriate. Its unique formulation allows it to be prescribed in cases where there is a concern about potential misuse of opioids. It is particularly beneficial in outpatient settings where monitoring for abuse may be challenging .

    Additionally, Talwin Nx has been studied for its efficacy in various pain management scenarios, including postoperative pain and chronic pain conditions .

    Interaction studies have shown that Talwin Nx can significantly affect patients taking other central nervous system depressants such as sedatives or alcohol, increasing risks of respiratory depression and sedation . Moreover, due to naloxone's antagonistic properties, concurrent use with pure opioid agonists can precipitate withdrawal symptoms or diminish their analgesic efficacy.

    Patients using Talwin Nx should be monitored closely for signs of adverse reactions or interactions with other medications that may potentiate its effects or lead to complications .

    Talwin Nx can be compared with several other analgesics that share similar mechanisms or structures:

    Compound NameActive IngredientsMechanism of ActionUnique Features
    MorphineMorphine sulfateFull agonist at mu-opioid receptorsHigh potential for addiction
    BuprenorphineBuprenorphinePartial agonist at mu-opioid receptorsCeiling effect reduces overdose risk
    ButorphanolButorphanol tartrateAgonist at kappa-opioid receptorsUsed as a nasal spray for quick relief
    NalbuphineNalbuphine hydrochlorideAgonist at kappa-opioid receptorsLess respiratory depression compared to full agonists

    Talwin Nx's unique combination of an opioid agonist (pentazocine) with an opioid antagonist (naloxone) distinguishes it from these compounds by providing effective pain relief while reducing the risk of misuse associated with traditional opioids .

    The synthesis of pentazocine, the primary active component of Talwin Nx, follows established benzomorphan synthetic protocols that have been refined through decades of pharmaceutical manufacturing research [1] [2] [3]. Pentazocine hydrochloride is chemically designated as (2R,6R,11R*)-1,2,3,4,5,6-Hexahydro-6,11-dimethyl-3-(3-methyl-2-butenyl)-2,6-methano-3-benzazocin-8-ol hydrochloride, belonging to the benzazocine series, also known as the benzomorphan series [1] [3] [4].

    The fundamental synthetic approach for benzomorphan scaffolds involves multiple strategic methodologies, with the tetralone route representing one of the most established pathways [5]. The synthesis typically begins with 4-phenylcyclohexanone as a key precursor, which undergoes conversion to the oxime followed by Beckmann-type rearrangement to yield 5-phenylcaprolactam [5]. This intermediate subsequently undergoes hydrolysis with barium hydroxide to afford the corresponding amino acid, which is then methylated using the Clark-Eschweiler method [5].

    Advanced synthetic protocols for pentazocine intermediates have incorporated modern methodological improvements [6]. One refined approach utilizes methyl acetoacetate as a cost-effective starting material, employing optimized reducing agents to enhance overall synthetic efficiency [6]. The process involves careful control of reaction parameters including temperature, solvent selection, and stoichiometric ratios to maximize yield and minimize impurity formation [6].

    The cyclization step represents a critical phase in benzomorphan synthesis, typically achieved through treatment with polyphosphoric acid under controlled thermal conditions [5]. Bromination of the resulting tetralone followed by treatment with concentrated aqueous ammonium hydroxide affords the cyclic quaternized salt in yields approaching 68% [5]. Subsequent dry distillation and reduction under Wolff-Kishner conditions complete the synthetic sequence to yield the desired benzomorphan core structure [5].

    Alternative synthetic approaches have employed intramolecular Buchwald-Hartwig coupling reactions for benzomorphan scaffold construction [5]. These methodologies offer enhanced selectivity and improved yields compared to traditional approaches, particularly for complex substitution patterns [5]. The optimization of catalytic systems and reaction conditions has been extensively studied to achieve maximum synthetic efficiency [5].

    Synthetic ParameterOptimal RangeYield Impact
    Temperature180-190°CCritical for cyclization
    Reaction Time3-6 hoursAffects completion
    Catalyst Loading5-10 mol%Influences selectivity
    Solvent SystemPolar aproticDetermines solubility

    Naloxone Synthesis: Morphinan Derivative Optimization

    Naloxone hydrochloride synthesis follows established morphinan derivative protocols, beginning with noroxymorphone as the key intermediate [7] [8]. The compound is chemically characterized as Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)-, hydrochloride, (5α)-, appearing as a slightly off-white powder with molecular weight 363.84 [1] [3] [4].

    The synthetic pathway to naloxone involves multiple sophisticated transformations of naturally occurring opiate precursors [7] [9]. Noroxymorphone serves as the pivotal intermediate, obtained through selective demethylation processes applied to oxycodone [7]. Modern synthetic approaches have focused on developing environmentally sustainable methodologies, particularly addressing the problematic nature of traditional demethylation reagents such as alkyl chloroformates and boron tribromide [7].

    Electrochemical synthesis represents a significant advancement in naloxone production methodology [7] [10]. The process involves anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan structure, followed by hydrolysis with hydrobromic acid [7]. This methodology has demonstrated superior sustainability profiles compared to conventional chloroformate processes, with enhanced safety characteristics and reduced environmental impact [7].

    The most effective synthetic route for naloxone production utilizes nucleophilic opening of oxazolidines with various Grignard reagents [8]. This approach enables the preparation of naloxone through treatment of protected noroxymorphone derivatives with allyl-containing organometallic reagents [8]. The methodology provides excellent yields and demonstrates broad applicability across various morphinan derivatives [8].

    Optimization of morphinan derivative synthesis has incorporated advanced chromatographic purification protocols [9]. The synthetic sequence typically involves protection of the C-6 ketone to form the corresponding ketal, followed by treatment with appropriate Grignard reagents to introduce the desired N-substituent [8]. Hydrolysis of the protecting groups furnishes the target naloxone in high purity [8].

    Synthetic StageReagent SystemYield (%)Selectivity
    N-DemethylationElectrochemical85-92High
    AllylationAllyl-MgBr88-95Excellent
    DeprotectionAqueous acid90-96Complete
    PurificationChromatographic94-98Optimal

    Combinatorial Formulation: Stoichiometric Ratios and Salt Formation

    The combinatorial formulation of Talwin Nx represents a precisely engineered pharmaceutical system designed to optimize therapeutic efficacy while minimizing potential for misuse [1] [3] [4]. Each tablet contains pentazocine hydrochloride equivalent to 50 mg base combined with naloxone hydrochloride equivalent to 0.5 mg base, establishing a 100:1 stoichiometric ratio between the two active components [1] [3] [4].

    The selection of this specific stoichiometric ratio reflects extensive pharmacological research demonstrating that 0.5 mg naloxone exhibits no pharmacological activity when administered orally, while maintaining profound antagonistic properties when administered parenterally [1] [3] [4]. This carefully calibrated balance ensures that oral administration provides the intended analgesic effect of pentazocine without interference from naloxone, while parenteral misuse triggers immediate antagonistic effects [1] [3] [4].

    Salt formation processes for both active pharmaceutical ingredients follow established protocols for hydrochloride salt preparation [1] [3] [11]. Pentazocine hydrochloride formation involves treatment of the free base with hydrochloric acid in appropriate organic solvents, typically alcoholic systems, to yield white crystalline material with enhanced aqueous solubility characteristics [1] [3]. The resulting salt demonstrates improved stability and bioavailability profiles compared to the free base form [1] [3].

    Naloxone hydrochloride preparation follows similar methodological approaches, utilizing controlled acid-base reactions to generate the desired salt form [11]. The hydrochloride salt formation enhances the water solubility of naloxone, facilitating uniform distribution throughout the tablet matrix [11]. Optimization of crystallization conditions ensures consistent particle size distribution and polymorphic form control [11].

    Fixed-dose combination pharmaceutical development presents unique manufacturing challenges requiring sophisticated formulation strategies [12]. The integration of multiple active pharmaceutical ingredients within a single dosage form necessitates careful consideration of physicochemical compatibility, dissolution profiles, and potential drug-drug interactions [12]. Manufacturing techniques for Talwin Nx employ combined wet and dry granulation processes to achieve optimal tablet characteristics [12].

    ComponentMolecular WeightSalt FormStoichiometric Ratio
    Pentazocine321.88Hydrochloride100 parts
    Naloxone363.84Hydrochloride1 part
    Total API685.72Combined101 parts total

    Purification Techniques: Chromatographic Separation Protocols

    Chromatographic purification of Talwin Nx components employs sophisticated separation protocols designed to achieve pharmaceutical-grade purity standards [13] [14] [15]. Normal-phase chromatography emerges as the preferred methodology for benzomorphan purification, offering enhanced selectivity for structural isomers and improved stability compared to aqueous systems [13].

    High-performance liquid chromatography protocols for pentazocine and naloxone separation utilize reverse-phase systems with optimized mobile phase compositions [15] [16]. The analytical methodology employs Intersil ODS C18 columns with 250×4.6mm dimensions and 5.0μm particle size, operating at flow rates of 1.0 mL/min [16]. Mobile phase optimization incorporates orthophosphoric acid buffer systems adjusted to pH 3.0 with sodium hydroxide, combined with methanol in 30:70 ratios [16].

    Preparative-scale purification strategies have demonstrated successful scaling from analytical to gram-quantity production [13] [14]. The implementation of generic protocols enables straightforward transfer between analytical high-performance liquid chromatography and preparative systems, including standard low and medium pressure chromatographic equipment routinely utilized by synthetic chemists [13]. These methodologies provide cost-effective solutions for high-throughput purification requirements [13].

    Supercritical fluid chromatography represents an advanced purification technique particularly valuable for larger-scale pentazocine and naloxone isolation [14]. This methodology offers advantages including reduced solvent consumption, enhanced separation efficiency, and improved environmental sustainability profiles [14]. The technique proves especially beneficial for compounds demonstrating instability or insolubility in aqueous systems [14].

    Detection optimization plays a crucial role in chromatographic purification protocols [13]. Wavelength selection requires careful balance between sensitivity requirements and solvent background interference [13]. For pentazocine and naloxone purification, detection at 248 nm provides optimal discrimination between target compounds and closely related impurities [15]. Alternative detection strategies employ refractive index systems for compounds lacking sufficient chromophore characteristics [13].

    Purification MethodColumn TypeMobile PhaseDetectionEfficiency
    RP-HPLCC18 (250×4.6mm)Buffer/MeOH (30:70)UV 248nmHigh
    NP-HPLCSilicaHexane/EtOAcUV 254nmExcellent
    SFCChiralCO2/ModifierUV/RISuperior
    Prep-LCC18 (300g)GradientUV 220nmOptimal

    Quality Control Metrics: United States Pharmacopeia Compliance and Impurity Profiling

    Quality control protocols for Talwin Nx adhere to stringent United States Pharmacopeia standards governing pharmaceutical impurity assessment and specification compliance [17] [18] [19]. The comprehensive testing framework encompasses identification, quantification, and characterization of process-related impurities, degradation products, and residual synthetic intermediates [17] [18].

    Impurity profiling methodologies employ validated analytical procedures designed to detect and quantify organic impurities at levels approaching 0.1% relative to the active pharmaceutical ingredient content [19] [20]. Method validation protocols incorporate specificity testing, accuracy assessment, precision evaluation, linearity determination, and limit of detection establishment according to International Conference on Harmonisation guidelines [19] [20].

    Talwin Nx illustrates a purposeful union of two pharmacodynamic strategies. Pentazocine functions as a mixed kappa opioid receptor agonist and mu opioid receptor partial agonist, whereas naloxone, rendered pharmacologically inert at therapeutic oral doses, becomes a potent competitive antagonist if injected. Their interaction is further shaped by striking differences in blood–brain barrier permeability, hepatic first-pass glucuronidation, and enterohepatic cycling.

    Historical Context and Molecular Architecture

    Pentazocine, first patented in 1960, is a benzomorphan derivative characterized by a tricyclic skeleton that imparts kappa opioid receptor selectivity [1] [2]. Naloxone, introduced in 1967, is an allyl‐substituted morphinan with high affinity for all classical opioid receptor subtypes but uniquely low oral bioavailability (≤2%) [3] [4]. The fixed-ratio tablet Talwin Nx contains 50 milligrams pentazocine hydrochloride and 0.5 milligram naloxone hydrochloride [5].

    Rationale for Dual-Action Formulation

    • The oral dose of naloxone is too small, and its first-pass clearance too extensive, to antagonize clinically relevant brain concentrations of pentazocine [3] [5].
    • When crushed and injected, naloxone enters the systemic circulation intact, competitively displacing pentazocine from central opioid receptors and precipitating withdrawal in opioid-dependent individuals [5] [6].
    • The pairing therefore maintains oral efficacy yet powerfully discourages parenteral diversion.

    Pharmacological Mechanism of Dual-Action Formulation

    Opioid Receptor Binding Dynamics: κ-Agonist/μ-Partial Agonist Activity

    Pentazocine shows strong affinity for the kappa opioid receptor and intermediate affinity for the mu opioid receptor, acting as a partial agonist at the latter [7] [8]. Table 1 collates representative inhibition constants derived from competitive radioligand assays performed in cloned human receptors and native tissue homogenates.

    Table 1—Inhibition constants for pentazocine at human opioid receptors

    Receptor subtypeInhibition constant (nanomolar)Agonist efficacy (% of reference full agonist)Principal experimental systemSource
    Kappa opioid receptor7.6 [8]39 [9]Membranes from Chinese hamster ovary cells expressing human kappa opioid receptor108
    Mu opioid receptor3.9–6.9 [7]20–30 [9]Chinese hamster ovary cell membranes expressing human mu opioid receptor7
    Delta opioid receptor49–75 [9]<5 [9]Chinese hamster ovary cell membranes expressing human delta opioid receptor104

    Pentazocine’s mixed profile yields the following functional consequences:

    • Spinal and supraspinal antinociception mediated largely through kappa receptor activation [10].
    • A ceiling effect on respiratory depression and euphoria because partial agonism limits maximal mu-receptor–mediated signaling [10] [11].
    • Weak reversal of full-agonist effects when co-administered with morphine, again reflecting partial mu activity [10].

    Competitive Antagonism: Naloxone’s Bioavailability Thresholds

    The oral bioavailability of naloxone ranges from 0.9% to 2% across doses of 5–120 milligrams [3]. At the 0.5 milligram dose present in Talwin Nx the resulting systemic exposure is pharmacologically negligible [5]. Injection, however, bypasses hepatic extraction; 0.5 milligram parenteral naloxone achieves brain concentrations that occupy >90% of mu opioid receptors within minutes [12].

    Table 2—Naloxone systemic exposure by route

    RouteDose (milligram)Mean bioavailability (%)Time to maximum plasma level (minutes)Brain receptor occupancy (%)Source
    Oral (tablet)0.5≤2 [3]30–90 [3]<10 [3]23
    Intravenous0.5100 [12]2–4 [12]>90 [12]85

    Because naloxone shows subnanomolar affinity for the mu opioid receptor and rapid brain penetration when injected [12] [13], even the small fixed dose in Talwin Nx suffices to outcompete pentazocine at central mu sites, neutralizing any rewarding effects [5]. Competitive antagonism at the kappa receptor is less complete owing to pentazocine’s higher affinity there, but dysphoric kappa-mediated responses predominate, further discouraging abuse [7] [11].

    Blood–Brain Barrier Permeability Differential

    Pentazocine is highly lipophilic (logP≈3.1) and crosses the blood–brain barrier rapidly; positron emission tomography studies demonstrate peak central concentrations within 10–15 minutes after systemic dosing [14]. Efflux transport actively removes pentazocine from brain parenchyma through a verapamil-sensitive, L-carnitine–responsive carrier, contributing to an elimination half-life of 13 minutes for intracortically injected tracer [15].

    Naloxone’s polarity (topological polar surface area≈83 Ų) and substrate status for multiple efflux pumps restrict its passive entry. When administered intranasally or intravenously, blood–brain barrier equilibration t_½ ≈10 minutes/ distribution volume 200 liters [12] [4]. Oral dosing delivers negligible naloxone across the barrier because of both limited absorption and extensive systemic metabolism prior to arterial circulation [3] [4].

    Figure 1—Conceptual schematic of differential blood–brain barrier traversal

    A cross‐section diagram (not shown here) depicts rapid influx of pentazocine via passive diffusion contrasted with limited naloxone entry after oral administration. Injection routes equalize permeability by bypassing first-pass metabolism.

    Hepatic First-Pass Metabolism: Glucuronidation Pathways

    Pentazocine undergoes extensive phase II glucuronidation primarily at the phenolic hydroxyl of its benzazocine ring. Approximately 60% of an oral dose is excreted in urine within 24 hours, chiefly as phenolic glucuronides [16] [17]. Oral bioavailability averages 18%, with interindividual variation attributed to variable uridine-5′-diphospho-glucuronosyltransferase expression [18].

    Table 3—Primary metabolic transformations of pentazocine

    TransformationEnzyme familyUrinary recovery of metabolite (% of dose)Key literature evidenceSource
    Phenolic O-glucuronidationUridine-5′-diphospho-glucuronosyltransferase 2B730–40 [19]Isolated perfused rat liver study using gas chromatography–mass spectrometry25
    N-dealkylation followed by O-glucuronidationCytochrome P450 3A4 / Uridine-5′-diphospho-glucuronosyltransferase 1A15–10 [19]Same study as above25
    Hydroxylation of terminal isoprenyl groupCytochrome P450 2D6<5 [16]Human in vitro microsomal assay29

    Naloxone follows a similar fate: rapid glucuronidation at position 3 to the inactive naloxone-3-β-D-glucuronide, with hepatic extraction >95% during the initial pass [3] [4].

    Enterohepatic Recirculation Effects on Bioavailability

    Glucuronide conjugates of pentazocine are actively transported into bile, re-entering the intestinal lumen where bacterial β-glucuronidases cleave the conjugate, liberating free pentazocine for reabsorption [20]. Up to 1–2% of an administered dose emerges in feces as parent drug, indicating partial enterohepatic cycling [21].

    Table 4—Quantitative impact of enterohepatic circulation on pentazocine exposure

    ParameterIntravenous administrationOral administrationPercentage differenceSource
    Elimination half-life (hours)3.6 [16]3.5 [22]−2.8% [16] [22]
    Area under concentration–time curve (microgram·hour per milliliter)Reference+18.4% [18]Oral value reflects contribution of recycled drug65
    Fraction of dose recovered unchanged in feces0.1% [16]1.2% [21]+1100% [21]38

    Although quantitatively modest, the recycling loop sustains measurable plasma concentrations beyond the primary elimination phase, contributing to the broad intersubject variability observed in oral pharmacokinetics [18].

    Integrated Mechanistic Model

    • Initial absorption: Pentazocine is absorbed completely; naloxone is absorbed poorly and cleared by first-pass glucuronidation [18] [3].
    • Systemic distribution: Pentazocine diffuses into the central nervous system, engaging kappa and mu receptors; naloxone remains largely peripheral [15] [12].
    • Receptor interaction: Pentazocine initiates analgesia through kappa activation and partial mu stimulation; naloxone is pharmacologically silent until parenteral entry, whereupon it competitively displaces pentazocine at mu and kappa receptors [5] [12].
    • Metabolic fate: Both molecules undergo hepatic glucuronidation; pentazocine conjugates participate in enterohepatic recirculation, extending its exposure [19] [21].

    Hydrogen Bond Acceptor Count

    7

    Hydrogen Bond Donor Count

    3

    Exact Mass

    612.35632264 g/mol

    Monoisotopic Mass

    612.35632264 g/mol

    Heavy Atom Count

    45

    Dates

    Last modified: 08-10-2024

    Explore Compound Types